4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile

Lipophilicity Drug-likeness Permeability

This thiazolidine-3-carbonyl benzonitrile features a para-trifluoromethoxy (–OCF₃) phenyl and a para-nitrile benzoyl moiety, delivering a computed XLogP3 of 4.3 and 7 H-bond acceptors ideal for fragment-based screening libraries. Its para‑CN handle enables downstream derivatization (tetrazole, amide, amine) not accessible with meta‑isomers. Procure this exact compound to leverage it as a matched molecular pair partner with the –CF₃ and –F analogs for comparative ADME-Tox and target-engagement profiling, ensuring reproducible physicochemical behaviour in your discovery program. Confirm purity and shipping details upon inquiry.

Molecular Formula C18H13F3N2O2S
Molecular Weight 378.37
CAS No. 2034263-72-2
Cat. No. B2375420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile
CAS2034263-72-2
Molecular FormulaC18H13F3N2O2S
Molecular Weight378.37
Structural Identifiers
SMILESC1CSC(N1C(=O)C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C18H13F3N2O2S/c19-18(20,21)25-15-7-5-14(6-8-15)17-23(9-10-26-17)16(24)13-3-1-12(11-22)2-4-13/h1-8,17H,9-10H2
InChIKeyZLSZJBYNZUNMPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile – Core Chemical Identity and Procurement Context


4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile (CAS 2034263-72-2) is a synthetic small molecule comprising a thiazolidine heterocycle, a para‑benzonitrile carbonyl substituent, and a 4‑(trifluoromethoxy)phenyl group [1]. It belongs to a family of thiazolidine‑3‑carbonyl benzonitrile derivatives offered primarily as research intermediates and screening compounds [2]. Its computed molecular weight is 378.4 g/mol, with a calculated XLogP3 of 4.3, seven hydrogen‑bond acceptors, and zero hydrogen‑bond donors [1]. No primary biological activity data have been published for this compound as of April 2026, and all currently available information originates from authoritative computed databases and supplier listings.

Why Generic Substitution Fails for 4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile


Thiazolidine‑3‑carbonyl benzonitrile analogs that appear structurally similar cannot be assumed to be functionally interchangeable, even in the absence of published target‑specific biological data. The nature (‑OCF₃ vs. ‑CF₃ vs. ‑F vs. ‑Cl) and ring position (para vs. meta) of the phenyl substituent, as well as the regiochemistry of the nitrile group on the benzoyl ring, produce markedly different computed physicochemical profiles that govern solubility, permeability, and metabolic stability [1]. Studies on related scaffolds demonstrate that replacing a trifluoromethoxy group with a trifluoromethyl or methoxy group alters lipophilicity and microsomal clearance, while switching the nitrile from para to meta changes the compound’s electrostatic surface and hydrogen‑bond acceptor network [2]. For a procurement decision based on a specific screening hit, lead series, or synthetic intermediate requirement, only the exact compound with the documented substitution pattern will reproduce the desired property set; any analog, however closely related, carries a quantifiable risk of diverging ADME‑Tox or reactivity behaviour.

Quantitative Evidence Guide for 4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile vs. Closest Analogs


Lipophilicity (XLogP3) Comparison Against Four Structural Analogs

The target compound’s computed XLogP3 of 4.3 [1] places it between the less lipophilic 4‑(2‑(3‑fluorophenyl)thiazolidine‑3‑carbonyl)benzonitrile (XLogP3 3.2; Δ = +1.1) [2] and the more lipophilic 3‑(2‑(3,4‑dichlorophenyl)thiazolidine‑3‑carbonyl)benzonitrile (XLogP3 4.4; Δ = –0.1) [3]. It is 0.3 log units higher than the direct ‑CF₃ analog 3‑(2‑(4‑(trifluoromethyl)phenyl)thiazolidine‑3‑carbonyl)benzonitrile (XLogP3 4.0) [4]. This positions the compound in a lipophilicity window that is often associated with improved passive membrane permeability while avoiding the excessive logP values linked to poor solubility and high metabolic clearance.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count as a Polarity and Solubility Differentiator

The target compound contains seven hydrogen‑bond acceptor atoms (7 HBA) [1], substantially more than the 3‑fluorophenyl analog (4 HBA) [2], the 4‑CF₃‑phenyl analog (6 HBA) [3], and the 3,4‑dichlorophenyl analog (3 HBA) [4]. The two additional oxygen atoms in the ‑OCF₃ group (vs. ‑CF₃ or ‑F) and the carbonyl oxygen contribute to a higher topological polar surface area, which class‑level SAR studies associate with improved aqueous solubility and altered off‑target binding profiles.

Hydrogen bonding Solubility Polar surface area

Regiochemical Differentiation: para-Nitrile Benzoyl vs. meta-Nitrile Benzoyl Isomers

The target compound bears the nitrile group at the para position of the benzoyl ring [1], while the closest in‑class compound 3‑(2‑(4‑(trifluoromethyl)phenyl)thiazolidine‑3‑carbonyl)benzonitrile carries it at the meta position [2]. This regiochemical difference alters the molecular electrostatic potential surface and the orientation of the nitrile dipole, which class‑level medicinal chemistry reviews identify as a factor influencing cytochrome P450 binding, hERG channel interactions, and crystallinity [3]. Although no direct comparative biological data exist for these two compounds, the para‑nitrile orientation in the target compound provides a distinct vector for hydrogen‑bond acceptance and potential metabolic soft‑spot positioning.

Regiochemistry Electrostatic potential Metabolic stability

Trifluoromethoxy (–OCF₃) vs. Trifluoromethyl (–CF₃) Electronic and Metabolic Profile

The target compound’s –OCF₃ substituent imparts a different electronic and metabolic profile compared to the –CF₃ analog. A comparative physicochemical study of aliphatic –OCF₃, –CF₃, and –OCH₃ derivatives demonstrated that –OCF₃‑substituted compounds have comparable lipophilicity to –CF₃ analogs but consistently exhibit higher microsomal clearance (i.e., lower metabolic stability) in human liver microsome assays [1]. The magnitude of the difference was scaffold‑dependent; in several series, intrinsic clearance (CLint) values for –OCF₃ compounds were 1.5‑ to 3‑fold higher than those of the corresponding –CF₃ compounds [1]. No direct microsomal stability data exist for the target compound itself, but the published class‑level trend permits a rational inference that the –OCF₃ group will confer a distinct metabolic fate relative to the –CF₃ analog.

Metabolic stability Electron-withdrawing group Microsomal clearance

Best Research and Industrial Application Scenarios for 4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile


Screening Library Enrichment for Moderate‑to‑High Lipophilicity Chemical Space

The compound’s computed XLogP3 of 4.3 [1] places it in a lipophilicity range favoured for lead‑like and drug‑like screening collections targeting intracellular targets with moderate passive permeability requirements. Its seven hydrogen‑bond acceptors [1] offset the risk of poor aqueous solubility often associated with logP >4.0 compounds, making it suitable for diversity‑oriented synthesis libraries and fragment‑based screening follow‑up sets where balanced polarity is required.

Structure–Activity Relationship Studies on Trifluoromethoxy‑Substituted Thiazolidine Scaffolds

Because no direct biological data exist for this compound, its primary value lies in serving as a matched molecular pair partner to the –CF₃ analog (CAS 2034286-88-7) and the –F analog (CAS 2034614-27-0). Comparative in‑vitro ADME and target‑engagement profiling of these three compounds will isolate the contribution of the –OCF₃ group to potency, selectivity, and metabolic fate, leveraging the known class‑level difference in microsomal clearance between –OCF₃ and –CF₃ substituents [2].

Synthetic Intermediate for para‑Cyanobenzoyl‑Thiazolidine Derivatives

The compound’s para‑nitrile benzoyl moiety [1] provides a synthetic handle for further derivatization (e.g., tetrazole formation, amide hydrolysis, or reduction to the amine) that is not accessible with the meta‑nitrile isomer. It is therefore a strategic intermediate for medicinal chemistry programs requiring a para‑substituted benzoyl‑thiazolidine core, such as DPP‑IV inhibitor analogs or prolyl endopeptidase inhibitor series [3].

Physicochemical Profiling and In‑Silico Model Validation

Given the availability of high‑quality computed descriptors (XLogP3, HBA, HBD, rotatable bonds, exact mass) from PubChem [1] and the absence of experimental biological data, this compound is well‑suited as a test article for experimental determination of logD₇.₄, kinetic solubility, and microsomal stability to validate in‑silico ADME prediction models for thiazolidine‑containing compounds.

Quote Request

Request a Quote for 4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.